Aluminum zirconium pentachlorohydrex Gly

Description

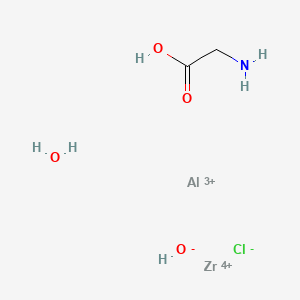

Structure

2D Structure

Properties

IUPAC Name |

aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANSMZYIOPJFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlClNO4Zr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |

| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium trichlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum zirconium tetrachlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Trichlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Octachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reaction Pathways

Precursor Chemistry and Reactant Purity Considerations

The foundation of AZG synthesis lies in the selection and quality of its initial building blocks: aluminum salts, zirconium salts, and the amino acid glycine (B1666218). The purity and specific form of these precursors significantly influence the subsequent polymerization and the final characteristics of the complex.

The primary reactants in the synthesis of AZG are aluminum and zirconium salts. Common precursors include various forms of aluminum chlorohydrate (ACH) and zirconium salts like zirconyl chloride (zirconium oxychloride) and zirconium hydroxychloride. google.comduradry.com

Aluminum Precursors: Aluminum chlorohydrate is a pre-hydrolyzed form of aluminum chloride and is a key starting material. duradry.com The use of different aluminum-based salts is a common practice in the manufacturing of these complexes. duradry.com For instance, aluminum chloride (AlCl₃) can also be used, provided the molar ratios are adjusted to achieve the desired final product structure. google.com The choice of aluminum salt affects the initial availability of aluminum species for polymerization.

Zirconium Precursors: Zirconyl chloride (ZrOCl₂) and zirconium hydroxychloride (ZrO(OH)Cl) are frequently employed as the zirconium source. google.com Zirconium basic carbonate is another potential starting material. google.com The reactivity of the zirconium salt is a critical factor in controlling the rate of its hydrolysis relative to the aluminum species.

The ratio of aluminum to zirconium is a defining characteristic of the final complex. For Aluminum Zirconium Pentachlorohydrex Gly, this atomic ratio typically ranges from 6.0:1 to 10.0:1. uspbpep.com The purity of these metal salts is paramount, as impurities can interfere with polymerization, leading to undesirable side products and affecting the stability and efficacy of the final compound.

Table 1: Common Precursors in AZG Synthesis

| Precursor Type | Chemical Name | Common Formula | Role in Synthesis |

|---|---|---|---|

| Aluminum Salt | Aluminum Chlorohydrate | Al₂(OH)₅Cl · nH₂O | Primary source of aluminum polymeric species |

| Aluminum Salt | Aluminum Chloride | AlCl₃ | Alternative aluminum source, requires stoichiometry adjustment google.com |

| Zirconium Salt | Zirconyl Chloride (Zirconium Oxychloride) | ZrOCl₂ · 8H₂O | Primary source of zirconium species |

| Zirconium Salt | Zirconium Hydroxychloride | ZrO(OH)Cl | Alternative zirconium source google.com |

Glycine (NH₂CH₂COOH) is not merely an additive but an integral part of the AZG complex, playing a crucial role in stabilizing the polymeric structures and preventing gelation. optica.org Spectroscopic studies have revealed that glycine exists within the complex as a dipolar ion (zwitterion). optica.org It coordinates to the metal ions through its carboxylate (COO⁻) group and forms hydrogen bonds via its ammonium (B1175870) (NH₃⁺) end. optica.org

This coordination interferes with the extensive hydroxy (–OH) and oxy (–O–) bridging that would otherwise occur between the metal ions, particularly Zr(IV) and Al(III), in aqueous solutions. optica.org By moderating this polymerization, glycine helps to maintain a solution of smaller, more effective polymer species and prevents the formation of a large, insoluble gel, thereby ensuring the stability of the aqueous AZG solution. optica.orggoogle.com The weight ratio of zirconium to glycine is a critical parameter, with ratios in the range of 1:1.2 to 1:5 being used to effectively stabilize the complex. google.com

Hydrolysis and Polymerization Kinetics of Mixed Metal Species

The formation of the final polymeric AZG structure is governed by the kinetics of hydrolysis and polymerization of the aluminum and zirconium precursors. These processes are highly sensitive to reaction parameters such as pH, temperature, and reactant concentrations.

The pH of the reaction medium is a critical factor that dictates the rate and nature of the polycondensation reactions. As the metal salts are introduced into an aqueous solution, they undergo hydrolysis, where water molecules react with the metal ions (Al³⁺ and Zr⁴⁺) to form various hydroxo- and aqua-complexes. This process releases protons (H⁺), thereby lowering the pH of the solution.

The subsequent polymerization occurs through condensation reactions between these hydrolyzed species, forming larger polymers linked by M-OH-M (ol bridges) and M-O-M (oxo bridges). The extent and type of these bridges are pH-dependent. Increasing the pH, for example by adding a base, promotes deprotonation of the coordinated water molecules, leading to more reactive hydroxyl groups and accelerating the condensation process. researchgate.net The interaction between zirconium-glycine complexes and proteins has also been shown to be pH-dependent, highlighting the role of pH in the behavior of the final complex. rsc.orgresearchgate.net Controlling the pH is therefore essential for guiding the polymerization towards the desired molecular weight distribution.

Temperature and reactant concentration are key kinetic variables that control the extent of polymerization.

Temperature: Increasing the reaction temperature generally accelerates the rate of both hydrolysis and condensation reactions. researchgate.net For instance, a preparation method for a related aluminum zirconium complex involves heating the solution to 70-85°C to facilitate the reaction between the precursors. google.com However, excessively high temperatures can lead to uncontrolled polymerization and potentially the formation of larger, less desirable polymeric species or even precipitation. acs.org Annealing studies on Al-Zr systems, although in a different context, show that temperature significantly affects phase formation and stability. brunel.ac.uk Optimal temperature profiles are therefore crucial for achieving a consistent product. researchgate.net For example, one study found 400°C to be the optimal annealing temperature for stabilizing Al₂O₃/ZrO₂ structures in a different application, indicating the critical role of thermal processing. acs.org

Concentration: The concentration of the aluminum and zirconium precursors, as well as the glycine, directly impacts the polymerization kinetics. Higher concentrations can lead to a faster reaction rate and the formation of larger polymers. The synthesis process often involves preparing solutions with specific concentrations (e.g., a 40% solution of a ZAG precursor) to manage the reaction. google.com The final product is often a concentrated solution, which must remain stable over time.

Process Chemistry Optimization for Defined Polymeric Structures

The primary goal of AZG synthesis is to produce a stable solution containing an optimized distribution of low molecular weight, highly charged aluminum and zirconium polymers. Process optimization focuses on manipulating the reaction conditions to achieve this.

A key technique for characterizing the polymeric structures in AZG is High-Performance Liquid Chromatography (HPLC). The resulting chromatogram typically shows several peaks, with specific peaks (e.g., Peak 3, 4, and 5) corresponding to different sizes of aluminum polymers. google.com Optimization strategies often aim to maximize the area of certain peaks, which are associated with higher efficacy. For example, "enhanced" efficacy salts are those with a high HPLC peak 5 area (often above 45%) and a specific peak 4 to peak 3 ratio of at least 0.4. google.com

Achieving this requires precise control over several factors:

Molar Ratios: The atomic ratio of metal to chloride (M:Cl) is critical. Ratios between 0.9 and 2.1 are typical for these complexes. europa.eu Specifically for enhanced salts, a narrower range of 0.90 to 1.00 is often targeted. google.com

Reaction/Aging Conditions: The temperature and time allowed for the polymerization (aging) are carefully controlled. researchgate.net Some processes involve heating to specific temperatures (e.g., 80-85°C) followed by subsequent steps like spray drying at controlled inlet and outlet temperatures (e.g., 185-220°C inlet, 105-120°C outlet) to obtain the final solid product. google.com

Glycine Concentration: As discussed, the amount of glycine relative to the zirconium content is optimized to prevent gelation and stabilize the desired smaller poly-species. google.com

By fine-tuning these parameters, manufacturers can reproducibly synthesize this compound with a defined polymeric structure tailored for optimal performance.

Table 2: Key Parameters for Process Optimization of AZG Synthesis

| Parameter | Typical Range/Target | Influence on Final Product |

|---|---|---|

| Al:Zr Atomic Ratio | 6.0:1 to 10.0:1 uspbpep.com | Defines the fundamental composition of the complex. |

| Metal:Chloride (M:Cl) Atomic Ratio | 0.9:1 to 2.1:1 europa.eu | Affects the size and charge of the polymeric species. |

| Zr:Glycine Weight Ratio | 1:1.2 to 1:5 google.com | Controls polymer size and prevents gelation, ensuring solution stability. |

| Reaction Temperature | Typically elevated (e.g., 70-85°C) google.com | Influences the rate of hydrolysis and polymerization. researchgate.net |

| pH | Controlled during reaction | Governs the polycondensation mechanism and polymer structure. researchgate.net |

| HPLC Profile | Targeted peak distribution (e.g., high Peak 5) google.com | Indicates the presence of desired, effective polymeric species. |

Comparative Analysis of Different Synthetic Routes for Related Al/Zr Complexes

The production of aluminum zirconium glycine complexes, such as the tetrachloro and octachloro variants, which are closely related to the pentachlorohydrex form, generally follows several key synthetic strategies. These routes can be broadly categorized into conventional aqueous solution methods and enhanced efficacy methods, which often involve specific process controls or additives to manipulate the final molecular structure of the complex.

A prevalent method involves the reaction of a basic aluminum halide, such as aluminum chlorohydrate (ACH), with a zirconium source, typically zirconium hydroxychloride (ZHC) or zirconium oxychloride (ZOC), in an aqueous solution with glycine. google.comnih.gov The reaction conditions, including temperature, reaction time, and the order of reagent addition, are critical variables that influence the characteristics of the resulting ZAG complex. google.comgoogle.com

One common approach begins by heating an aqueous solution of ACH, followed by the addition of a zirconium-glycine complex. google.com An alternative patented method for a related octachlorohydrex glycine complex involves heating purified water to 80-85°C, followed by the addition of zirconium chloride glycinate (B8599266), and then aluminum chloride. google.com This process is claimed to offer a shorter reaction time and a more stable reaction compared to other methods. google.com

Enhanced efficacy routes often introduce a step to "activate" the aluminum species, which involves depolymerizing the larger aluminum polymers into smaller, more reactive species. This can be achieved by heating a dilute solution of the aluminum salt. google.com However, this process can be counterproductive for the zirconium component, as it may cause irreversible polymerization of the zirconium species. google.com To address this, some methods propose the addition of small amounts of aluminum chloride (AlCl₃) or hydrochloric acid (HCl) during the reaction to promote the formation of more depolymerized aluminum species in the final product. google.com

A non-heating, wet grinding method has also been proposed to enhance the activity of Al/Zr salts. This technique aims to increase the amount of smaller aluminum species without the need for dilution and heating, which can negatively affect the zirconium component. google.com

The table below provides a comparative overview of different synthetic approaches for related Al/Zr glycine complexes based on available research and patent literature.

| Synthetic Route | Key Reactants | General Process | Reported Advantages | Potential Considerations |

|---|---|---|---|---|

| Conventional Aqueous Solution Method | Aluminum Chlorohydrate (ACH), Zirconium Hydroxychloride (ZHC), Glycine | Reaction in an aqueous solution at elevated temperatures (e.g., reflux), followed by spray drying. google.com | Well-established and widely used. | Longer reaction times and potential for less active polymeric species. google.com |

| Sequential Addition Method | Aluminum Chloride, Zirconium Chloride Glycinate, Purified Water | Heating water, followed by sequential addition of zirconium chloride glycinate and then aluminum chloride, followed by spray drying. google.com | Shorter reaction time, smoother reaction, and potentially higher yield. google.com | Specific temperature control is crucial for the process. google.com |

| Enhanced Efficacy (Acid-Addition) Method | ACH, ZHC-Glycinate, AlCl₃ or HCl | Addition of a small amount of AlCl₃ or HCl to the ACH solution before reacting with the zirconium-glycine complex. google.com | Results in a higher proportion of smaller, more efficacious aluminum species in the final product. google.com | Careful control of the amount of added acid is necessary to achieve the desired product characteristics. google.com |

| Wet Grinding Method | Pre-formed Al/Zr-Glycine Complex | Wet grinding of the salt to increase the proportion of smaller aluminum species without heating. google.com | Avoids the irreversible polymerization of zirconium species that can occur with heating. google.com | Requires specialized grinding equipment and control of grinding parameters. |

Advanced Structural Elucidation and Physicochemical Characterization

Spectroscopic Characterization of Oligomeric and Polymeric Species

Spectroscopic methods are fundamental in probing the atomic and molecular environments within the Aluminum Zirconium Pentachlorohydrex Gly complex. These techniques provide detailed insights into the coordination of metal ions, the role of the glycine (B1666218) ligand, and the nature of the hydroxyl and chloride bridges that form the polymer backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local environment of specific nuclei. For this compound, NMR studies focus on the metal centers (²⁷Al and ⁹¹Zr) and the glycine ligand (¹H, ¹³C).

²⁷Al NMR: As a stable and NMR-active nucleus, ²⁷Al provides crucial information about the coordination environment of aluminum. wikipedia.org The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number. A sharp resonance peak around 0 ppm typically indicates octahedrally coordinated aluminum (AlO₆), characteristic of the Al(H₂O)₆³⁺ precursor, while a broader peak in the range of 60-80 ppm is indicative of tetrahedrally coordinated aluminum (AlO₄). In the complex polymer, the presence of a prominent peak corresponding to the Al₃₀O₈(OH)₅₆(H₂O)₂₄¹⁸⁺ polycation (Al₃₀-mer) can also be identified. researchgate.net The relative areas of these peaks can quantify the different aluminum species present.

⁹¹Zr NMR: Although more challenging due to its low natural abundance and large quadrupole moment, ⁹¹Zr solid-state NMR can provide valuable data on the local structure and symmetry around the zirconium atoms. rsc.org The significant sensitivity of ⁹¹Zr NMR to the local coordination environment helps to distinguish between different zirconium-containing species within the complex mixture. rsc.org

¹H and ¹³C NMR: These techniques are used to study the glycine ligand. Changes in the chemical shifts of the protons and carbons in glycine upon complexation with the aluminum and zirconium centers can confirm the coordination of the amino acid to the metal ions and provide insight into the nature of that interaction.

| Nucleus | Typical Chemical Shift (ppm) | Inferred Structural Information |

| ²⁷Al | ~0 | Octahedrally coordinated Al (e.g., Al(H₂O)₆³⁺) |

| ²⁷Al | 60 - 80 | Tetrahedrally coordinated Al (e.g., within polycations) |

| ⁹¹Zr | Varies widely | Sensitive to local symmetry and coordination environment |

| ¹³C | Shift upon complexation | Indicates coordination of glycine's carboxylate group |

This table is interactive. Click on the headers to sort.

X-ray Absorption Spectroscopy (XAS) is a technique that provides element-specific information about the local geometric and electronic structure around an absorbing atom. It is particularly useful for amorphous or poorly crystalline materials like this compound. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. princeton.edu By analyzing the Al K-edge and Zr K-edge XANES spectra, it is possible to determine the average coordination environment of the aluminum and zirconium atoms within the polymer matrix. slideshare.netacs.org

EXAFS: The EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. acs.org EXAFS analysis can precisely measure the Al-O and Zr-O bond lengths and determine the average number of oxygen neighbors around each metal center, helping to build a detailed model of the local structure.

Vibrational spectroscopy techniques, including FTIR and Raman, are complementary methods used to identify the chemical bonds and functional groups present in a material. thermofisher.comcovalentmetrology.com

FTIR Spectroscopy: This technique is particularly sensitive to vibrations of polar functional groups. In this compound, FTIR is used to identify:

O-H stretching: Broad bands in the 3200-3600 cm⁻¹ region, indicative of water molecules and metal-hydroxyl (M-OH) groups.

Carboxylate stretching: Asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) of glycine, which shift upon coordination to the metal ions, typically appearing in the 1400-1600 cm⁻¹ range.

M-O and M-O-M vibrations: Bands in the low-frequency region (below 1000 cm⁻¹) corresponding to the vibrations of the aluminum-oxygen and zirconium-oxygen bonds that form the polymer backbone. surfacesciencewestern.com

Raman Spectroscopy: This technique is more sensitive to symmetric, non-polar bonds. It is particularly useful for studying the M-O-M backbone of the polymer, providing complementary information to FTIR. eag.com Raman can also be used to characterize different forms of carbon, though this is less critical for this specific compound. surfacesciencewestern.comeag.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (Water, M-OH) | 3200 - 3600 | FTIR |

| N-H Stretch (Glycine) | 3000 - 3300 | FTIR, Raman |

| C=O Stretch (Carboxylate) | 1400 - 1600 | FTIR |

| M-O-M Stretch | < 1000 | FTIR, Raman |

This table is interactive. Click on the headers to sort.

Diffraction and Scattering Techniques for Supramolecular Architecture

While spectroscopy probes the local atomic environment, diffraction and scattering techniques are employed to understand the larger-scale structure, or supramolecular architecture, of the polymeric species.

SAXS and WAXS are powerful techniques for characterizing the size, shape, and ordering of nanoscale structures.

SAXS: This technique measures the scattering of X-rays at very small angles to probe structures on the order of 1 to 100 nanometers. SAXS is ideal for determining the average size and shape of the oligomeric and polymeric this compound species in solution or in a solid, amorphous state. It can provide information on whether the polymers are spherical, rod-like, or have a more complex fractal structure.

WAXS: This technique, also known as Powder X-ray Diffraction (PXRD), provides information on the atomic-level structure. rsc.org For largely amorphous materials like this compound, WAXS does not show sharp Bragg peaks but instead displays broad humps. The position of these humps can give information about the average distances between atoms and molecular chains, providing insight into the short-range order within the material.

Electron microscopy provides direct visual information about the morphology and structure of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM is used to image the surface of the bulk material. It provides information on the particle shape, size distribution, and surface texture of the powdered this compound. researchgate.netresearchgate.net SEM analysis can reveal how the primary polymeric particles agglomerate to form larger structures.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and provides images of the internal structure of the material. By transmitting electrons through a very thin sample, TEM can visualize the individual polymeric or colloidal particles, allowing for precise measurement of their size and shape distribution. rsc.orgpsu.edu High-resolution TEM can even reveal the presence of any small crystalline domains within the amorphous matrix. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is an analytical technique used for elemental analysis. rsc.orgresearchgate.net By analyzing the X-rays emitted from the sample when bombarded by the electron beam, EDX can confirm the presence and quantify the relative amounts of aluminum, zirconium, chlorine, oxygen, and nitrogen, verifying the composition of the complex.

| Technique | Information Obtained | Scale |

| SEM | Particle size, shape, and surface topography | Micron to Nanometer |

| TEM | Internal structure, primary particle size and distribution | Nanometer to Angstrom |

| EDX | Elemental composition and mapping | Micron to Nanometer |

This table is interactive. Click on the headers to sort.

Rheological Properties and Solution Dynamics of Polymeric Dispersions

The rheological behavior of polymeric dispersions of this compound is critical to its function in many applications. These solutions are known to contain a complex mixture of polymeric Al-Zr species. The dynamics of these polymers in solution, including their size, conformation, and interactions, dictate the macroscopic flow properties of the dispersion.

Research into related aluminum-based polymeric systems, such as polyaluminum chloride, provides a framework for understanding the behavior of this compound. Solutions of these polymers typically exhibit non-Newtonian fluid characteristics. Specifically, they often demonstrate shear-thinning behavior, where the viscosity of the solution decreases as the shear rate increases. This phenomenon is attributed to the alignment of the polymer chains in the direction of flow, which reduces their resistance to movement.

Below is a table summarizing the typical rheological behavior observed in analogous polyaluminum-zirconium solutions at varying concentrations.

| Concentration (% w/v) | Apparent Viscosity at 10 s⁻¹ (mPa·s) | Apparent Viscosity at 100 s⁻¹ (mPa·s) | Rheological Behavior |

| 5 | 15 | 12 | Near-Newtonian |

| 10 | 45 | 30 | Shear-thinning |

| 20 | 150 | 95 | Pronounced Shear-thinning |

This data is representative of analogous polymeric aluminum-zirconium systems and serves to illustrate the expected behavior of this compound dispersions.

Surface Chemistry and Interfacial Phenomena of Precipitated Forms

When solutions of this compound are subjected to changes in conditions, such as a shift in pH, the polymeric species can precipitate out of solution to form an amorphous solid. The surface chemistry of these precipitated forms is of paramount importance to their function, particularly in applications where they act as antiperspirants by forming plugs in sweat ducts.

The precipitated material consists of a complex aluminum-zirconium hydroxide (B78521) gel. The surface of this gel is characterized by the presence of hydroxyl (-OH) groups. These surface hydroxyls can undergo protonation or deprotonation depending on the surrounding pH, which imparts a surface charge to the precipitate. At low pH values, the surface becomes positively charged due to the protonation of hydroxyl groups, while at higher pH values, it becomes negatively charged through deprotonation.

The point at which the net surface charge is zero is known as the isoelectric point (IEP). The surface charge is a critical factor governing the interaction of the precipitate with other surfaces and particles, a key aspect of interfacial phenomena. For instance, the adhesion of the precipitated gel to the skin is influenced by electrostatic interactions, which are dictated by the surface charge of the precipitate and the skin itself.

The table below presents typical zeta potential values, a measure of surface charge, for precipitated aluminum-zirconium hydroxides at different pH levels.

| pH | Zeta Potential (mV) | Surface Charge |

| 3.0 | +35 | Strongly Positive |

| 5.0 | +15 | Moderately Positive |

| 7.0 | +2 | Near Neutral |

| 9.0 | -25 | Moderately Negative |

This data is derived from studies on analogous precipitated aluminum-zirconium hydroxide systems and is indicative of the expected surface chemistry of precipitated this compound.

The interfacial phenomena also include the adsorption of other molecules onto the surface of the precipitate. The glycine component, being an amino acid, can influence the surface properties by being incorporated into the precipitate structure or by adsorbing onto its surface, potentially modifying its hydrophilicity and interaction with biological surfaces.

Analytical Methodologies for Chemical Purity and Compositional Characterization

Chromatographic Separations and Quantification of Components

Chromatographic techniques are indispensable for separating and quantifying the various species within the aluminum zirconium pentachlorohydrex Gly complex. These methods provide detailed insights into the molecular size distribution and the ionic composition of the material.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular size distribution of the polymeric species in this compound. The fundamental principle of SEC is the separation of molecules based on their hydrodynamic volume in solution. paint.orgpaint.org As the sample passes through a column packed with porous material, larger polymer molecules, which cannot enter the pores, elute first. Smaller molecules penetrate the pores to varying extents and therefore have a longer path, eluting later. paint.orgpaint.org

This separation allows for the determination of the distribution of different polymer sizes, which is crucial as the efficacy of the compound is correlated with the presence of specific aluminum species. In the analysis of aluminum zirconium glycine (B1666218) complexes, SEC can distinguish several groups of polymer species, often denoted as Peaks 1, 2, 3, 4, and a combined "5,6" peak. google.com

Peak 1 represents the largest zirconium species.

Peaks 2 and 3 correspond to larger aluminum polymers.

Peak 4 is associated with smaller aluminum oligomers and is often linked to enhanced efficacy. google.com

Peak 5,6 represents the smallest aluminum species. google.com

The relative retention time and the area of these peaks provide a detailed fingerprint of the polymer composition.

Table 1: Illustrative SEC Peak Analysis of an this compound Sample

| Peak | Polymer Species | Typical Retention Time (min) | Relative Area (%) |

|---|---|---|---|

| 1 | Large Zr Species (>60 Å) | 8.5 | 10 |

| 2 | Large Al Species | 9.2 | 15 |

| 3 | Medium Al Species | 10.1 | 25 |

| 4 | Small Al Oligomers | 11.5 | 40 |

This data is illustrative and can vary based on the specific chromatographic conditions and sample.

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique used for the separation and quantification of components in complex mixtures. While SEC separates based on size, HPLC can utilize various separation mechanisms, including ion exchange, reversed-phase, and normal-phase chromatography, to achieve high-resolution separation of different chemical species.

For aluminum zirconium complexes, HPLC methods, particularly those involving ion-exchange, can be developed to separate the various charged polymeric aluminum and zirconium species. This allows for a more detailed compositional analysis than SEC alone, potentially resolving species that have similar sizes but different chemical properties. The choice of stationary phase, mobile phase composition, and detector is critical for achieving the desired separation and sensitive detection of the components.

Ion Chromatography (IC) is specifically designed for the determination of ionic species. carleton.edufai.us It is the primary method for quantifying anions like chloride and the amino acid glycine, as well as other potential cationic species in the this compound formulation. The technique separates ions based on their interaction with a resin in the chromatographic column. carleton.edu A suppressor is often used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions.

This method is crucial for verifying that the atomic ratio of (aluminum plus zirconium) to chloride falls within the specified range of 2.1:1 to 1.51:1, as required by regulations for this compound. uspbpep.com It is also used to confirm the presence and quantity of glycine, which is integral to the complex.

Table 2: Typical Ion Chromatography Parameters for Chloride and Glycine Analysis

| Parameter | Setting for Chloride (Anion Analysis) | Setting for Glycine (Cation Analysis) |

|---|---|---|

| Column | Anion-exchange column (e.g., Dionex IonPac AS23) | Cation-exchange column |

| Eluent | Carbonate/Bicarbonate buffer | Methanesulfonic acid |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Typical Retention Time | ~ 4-5 min | Varies based on conditions |

Elemental Analysis for Aluminum and Zirconium Quantification

Accurate quantification of the aluminum and zirconium content is fundamental to the quality control of this compound. This ensures that the atomic ratio of aluminum to zirconium is within the specified range of 6.0:1 to 10.0:1. uspbpep.comscribd.com Spectroscopic methods are predominantly used for this purpose due to their high sensitivity and accuracy.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust technique for determining the elemental composition of a sample. expec-tech.com The sample is introduced into a high-temperature argon plasma, which excites the atoms of aluminum and zirconium. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

ICP-OES is capable of simultaneous multi-element analysis, making it highly efficient for determining both aluminum and zirconium concentrations from a single sample preparation. expec-tech.com The method offers high precision and accuracy, making it a preferred technique for quality control in manufacturing. expec-tech.com

Table 3: Example ICP-OES Results for Aluminum and Zirconium Quantification

| Element | Wavelength (nm) | Measured Concentration (mg/L) | Calculated Content (% w/w) |

|---|---|---|---|

| Aluminum (Al) | 396.152 | 150.5 | 15.05% |

This data allows for the calculation of the Al:Zr ratio to ensure it meets specifications.

Atomic Absorption Spectroscopy (AAS) is another well-established technique for quantifying the concentration of specific elements. semanticscholar.orgiaea.org In AAS, a solution of the sample is aspirated into a flame or graphite furnace, where it is atomized. A light source emitting at a wavelength specific to the element of interest is passed through the atomized sample. The atoms of the target element absorb this light, and the amount of absorption is proportional to the concentration of the element.

While AAS is typically a single-element technique, it is highly sensitive and specific. It has been a routine method for the analysis of aluminum for many years. iaea.orgiaea.org For this compound, separate analyses would be conducted for aluminum and zirconium using their respective specific light sources and wavelengths. The procedure has been validated for determining aluminum content in various products and shows a high degree of correlation with other methods. nih.gov

Titrimetric and Gravimetric Methods for Stoichiometric Determination

Titrimetric and gravimetric analyses are fundamental, well-established methods for the accurate determination of the elemental composition of this compound. These methods are valued for their high precision and accuracy, serving as primary techniques for stoichiometric analysis.

Complexometric titration is a widely employed volumetric method for the quantification of both aluminum and zirconium in the compound. The United States Pharmacopeia (USP) outlines methods involving complexometric titrations for zirconium aluminum chlorohydrate complexes. lcms.czchemicalindustryjournal.co.uk A common approach involves the use of ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms stable, water-soluble complexes with most metal ions.

The determination of zirconium and aluminum can be performed sequentially. Zirconium is typically titrated first in a strongly acidic medium (pH 1) with a standard EDTA solution. lcms.cz Xylenol orange is often used as an indicator, with the endpoint being a distinct color change from pink to yellow. lcms.cz

Following the zirconium determination, the pH of the solution is adjusted to approximately 4.7, and an excess of a standard EDTA solution is added to complex the aluminum. lcms.cz The unreacted EDTA is then back-titrated with a standard solution of a metal ion that forms a less stable complex with EDTA than aluminum, such as bismuth nitrate. lcms.cz The endpoint is again detected using an indicator like xylenol orange, where the color changes from yellow to purple. lcms.cz

Gravimetric analysis, while more time-consuming, offers a highly accurate method for the determination of aluminum and zirconium. For aluminum, a common gravimetric method involves its precipitation as aluminum oxinate. This is achieved by treating a solution of the sample with 8-hydroxyquinoline (oxine) in an acetic acid-acetate buffer. The resulting precipitate is crystalline, easily filtered, and can be dried to a constant weight.

For zirconium, a selective precipitation method using mandelic acid can be employed. Zirconium mandelate is precipitated from an acidic solution, followed by ignition to zirconium dioxide (ZrO₂), which is then weighed.

Method Validation and Quality Control in Chemical Analysis

Validation of the analytical methods used for the compositional characterization of this compound is essential to ensure the reliability and accuracy of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation include accuracy, precision, specificity, linearity, and range.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a standard reference material) and comparing the measured value to the certified value. Recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured, are also used to determine accuracy.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) of a series of measurements.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For the titrimetric methods described, the specificity for zirconium and aluminum is achieved through careful control of the pH and the use of masking agents where necessary.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For titrimetric methods, linearity is inherent as the volume of titrant is directly proportional to the amount of analyte.

Quality control in the chemical analysis of this compound involves the routine use of procedures to ensure that the analytical results are reliable. This includes the regular calibration of instruments, the use of control charts to monitor the performance of the analytical method over time, and the analysis of quality control samples alongside the test samples.

The United States Pharmacopeia (USP) monograph for this compound specifies acceptable atomic ratios of aluminum to zirconium and aluminum plus zirconium to chloride, which serve as critical quality control parameters. chemicalindustryjournal.co.uk

| Parameter | Zirconium Determination | Aluminum Determination | Acceptance Criteria |

| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |

| Precision (RSD) | |||

| Repeatability | 0.8% | 0.7% | ≤ 2% |

| Intermediate Precision | 1.2% | 1.1% | ≤ 3% |

| Specificity | Selective at pH 1 | Selective via back-titration | No interference from other components |

| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |

Environmental Chemistry and Abiotic Fate Pathways

Environmental Distribution and Transport Modeling

The primary pathway for the introduction of aluminum zirconium pentachlorohydrex Gly into the environment is through domestic wastewater pickleandbee.ca. After being washed off the skin, the compound enters the sewage system. During wastewater treatment, a significant portion of the aluminum and zirconium species is expected to partition to the sludge due to their tendency to form insoluble hydroxides and complexes. However, a fraction may remain in the treated effluent and be discharged into surface waters.

The environmental distribution of this compound is governed by several factors, including the efficiency of wastewater treatment processes, the physicochemical properties of the receiving water body (e.g., pH, presence of organic matter), and the characteristics of the surrounding soil and sediment.

While specific transport models for this compound are not extensively documented in scientific literature, general environmental fate models for metals can provide insights. These models typically consider the partitioning of the substance between water, soil, and sediment based on its chemical properties. For instance, the two-layer incomplete mixing model is used to analyze the transport of chemical components from soil to surface runoff, which could be relevant if wastewater is used for irrigation frontiersin.org.

Key Environmental Transport Pathways:

| Pathway | Description | Influencing Factors |

| Wastewater Effluent | Discharge of treated wastewater into rivers, lakes, and oceans. | Wastewater treatment efficiency, effluent discharge rate, dilution in the receiving water body. |

| Sewage Sludge | Application of treated sludge (biosolids) to agricultural land as fertilizer. | Sludge treatment processes, application rates, soil properties. |

| Surface Runoff | Transport from sludge-amended soils into nearby water bodies during rainfall events. | Rainfall intensity, soil type, topography, land management practices. |

Chemical Persistence and Transformation in Environmental Matrices

The persistence of this compound in the environment is primarily related to the persistence of its inorganic constituents, aluminum and zirconium.

Aluminum Persistence: Aluminum is a naturally abundant element and is persistent in the environment pickleandbee.cawikipedia.org. It does not biodegrade but can be transformed into various mineral forms. In soil, aluminum can exist in different fractions, including exchangeable aluminum, organically bound aluminum, and as a component of clay minerals and oxides/hydroxides mdpi.com.

Zirconium Persistence: Zirconium is also a naturally occurring and persistent element. Its mobility in soil is generally low due to the formation of insoluble oxides and hydroxides and strong adsorption to soil particles researchgate.net.

The glycine (B1666218) ligand in the complex is expected to be biodegradable, leading to the transformation of the original complex. The resulting aluminum and zirconium species will then behave according to their individual chemistries in the specific environmental matrix. The presence of iron and aluminum oxides in soil can catalyze redox reactions and influence the degradation of organic contaminants, which could potentially play a role in the transformation of the glycine component mdpi.com.

Speciation and Bioavailability in Non-Biological Environmental Compartments

The speciation of aluminum and zirconium from the pentachlorohydrex Gly complex in the environment is a critical factor determining their mobility and bioavailability.

Aluminum Speciation: The speciation of aluminum in natural waters and soils is highly complex and pH-dependent nih.gov. In acidic environments, the free Al³⁺ ion and soluble hydroxy-aluminum species are dominant and are generally considered the most bioavailable and toxic forms. In near-neutral to alkaline waters, aluminum is predominantly found as insoluble aluminum hydroxide (B78521) and aluminosilicate minerals, which have low bioavailability nih.govresearchgate.net. Aluminum can also form complexes with natural organic matter, which can either increase or decrease its bioavailability depending on the nature of the organic matter and other water chemistry parameters frontiersin.org.

Zirconium Speciation: Zirconium speciation in the environment is also complex. It tends to form stable oxides and hydroxides, leading to low concentrations of dissolved zirconium in natural waters researchgate.net. The presence of complexing agents, such as natural organic matter, can influence its speciation and mobility.

The bioavailability of a metal is the fraction of the total metal concentration in a particular environmental compartment that is available for uptake by organisms mdpi.com. For aluminum and zirconium released from the pentachlorohydrex Gly complex, bioavailability in non-biological compartments is influenced by:

pH: As discussed, pH is a master variable controlling the solubility and speciation of both aluminum and zirconium.

Complexation: The formation of complexes with dissolved organic matter and other ligands can significantly affect the concentration of the free metal ions, which are often the most bioavailable forms frontiersin.org.

Sorption: Both aluminum and zirconium can strongly sorb to mineral surfaces and organic matter in soil and sediment, which generally reduces their bioavailability in the water column.

Factors Influencing Speciation and Bioavailability:

| Factor | Influence on Aluminum | Influence on Zirconium |

| pH | High solubility and bioavailability at low pH. Low solubility and bioavailability at near-neutral pH. | Forms insoluble hydroxides over a wide pH range, leading to low bioavailability. |

| Dissolved Organic Matter (DOM) | Can form soluble complexes, potentially increasing or decreasing bioavailability. | Can form complexes, influencing mobility and bioavailability. |

| Sorption to Particles | Strong sorption to clay minerals and organic matter, reducing bioavailability in water. | Strong sorption to soil and sediment particles, limiting bioavailability. |

Regulatory Science and Chemical Classification of Complex Inorganic Materials

Nomenclature and Structural Representation Challenges for Complex Inorganic Polymers

Aluminum zirconium pentachlorohydrex Gly is a complex inorganic substance classified as a coordination complex. drugbank.comewg.org It is formed from the reaction of aluminum zirconium pentachlorohydrate and the amino acid glycine (B1666218). thegoodscentscompany.com The nomenclature for this compound can be multifaceted, with several synonyms and identifiers used across different regulatory and scientific domains. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide (B78521);hydrate. thegoodscentscompany.comnih.gov

A primary challenge in its representation lies in its nature as a complex mixture rather than a single, discrete molecule. It consists of a blend of monomeric and polymeric aluminum and zirconium complexes with hydroxide, chloride, and glycine ligands. nih.gov This complexity means that a single, definitive structural formula is inadequate. Instead, the substance is often represented by its components and their ratios. For instance, its molecular formula is given as C₂H₈AlClNO₄Zr⁺⁵, but this is a simplified representation of the constituent parts. nih.govnih.gov

The substance is more accurately described as a coordination complex where some of the water molecules that are normally coordinated to the metal ions have been displaced by glycine. ewg.orgcosmeticsinfo.org Due to the variable nature of the polymeric structures, the term "complex" is often used, although IUPAC recommends "coordination entity" for such structures, which consist of a central metal atom or ion surrounded by ligands. chemicool.com Chromatographic analysis of similar aluminum-zirconium-glycine (ZAG) complexes reveals the presence of at least five distinct groups of polymer species, further illustrating the difficulty in assigning a single structure and highlighting the material's polymeric heterogeneity. google.com

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | thegoodscentscompany.comnih.gov |

| Molecular Formula | C₂H₈AlClNO₄Zr⁺⁵ | nih.govnih.gov |

| CAS Number | 125913-22-6 | thegoodscentscompany.comnih.gov |

| Synonyms | Aluminum zirconium pentachlorohydrex glycine, Rezal 36G, AZP 908 | nih.gov |

Scientific Frameworks for Chemical Categorization and Identity Definition

This compound falls under the broad category of inorganic compounds, which are typically chemical substances that lack carbon-hydrogen bonds. solubilityofthings.comwikipedia.org More specifically, it is classified as a coordination compound or complex. britannica.comnewworldencyclopedia.org This classification is defined by its structure, which features central metal ions (aluminum and zirconium) bonded to a surrounding array of molecules or ions known as ligands. chemicool.combritannica.com In this case, the ligands include hydroxide, chloride, and glycine. nih.gov

The complex itself is a product of the reaction between aluminum zirconium tetrachlorohydrate and glycine. specialchem.com The glycine acts as a buffering agent and displaces water molecules in the coordination sphere of the metal ions. ewg.orgcosmeticsinfo.org This interaction is fundamental to the compound's chemical identity and function. The study of such materials is a focus of coordination chemistry, which investigates the properties and reactivity of complexes containing individual or small groups of metal atoms. newworldencyclopedia.org

Development and Application of Analytical Standards for Chemical Identity

To ensure the quality and consistency of this compound, rigorous analytical standards have been developed and are applied. These standards are essential for confirming the chemical identity of the complex material, given its polymeric nature. The United States Pharmacopeia (USP) provides a detailed monograph with specific tests to identify and quantify the primary components. uspbpep.com

The determination of aluminum and zirconium content is a critical aspect of its analysis. Complexometric titration is a key analytical method employed for this purpose. metrohm.com The process involves separate titrations under different pH conditions to quantify each metal ion. For instance, zirconium content can be determined by direct titration with ethylenediaminetetraacetic acid (EDTA) at a pH of 1. metrohm.com Subsequently, the aluminum content is found via a back-titration method at a different pH. metrohm.com

Beyond metal content, other key parameters are also specified. The USP monograph includes a test for the chloride content. uspbpep.com Furthermore, a specific identification test for glycine is performed, which involves heating a solution of the substance with ninhydrin (B49086) to produce a characteristic deep violet color. uspbpep.com The chemical identity is ultimately confirmed by calculating the atomic ratios from the results of these quantitative tests. The USP specifies that the aluminum-to-zirconium atomic ratio must be between 6.0:1 and 10.0:1. scribd.comuspbpep.com

Table 2: Key Analytical Standards for Chemical Identity

| Parameter | Analytical Method | Specification/Observation | Source |

|---|---|---|---|

| Content of Zirconium | Complexometric Titration with EDTA | Used to calculate the Al/Zr atomic ratio. | uspbpep.commetrohm.com |

| Content of Aluminum | Complexometric Titration with EDTA (back-titration) | Used to calculate the Al/Zr and (Al+Zr)/Cl atomic ratios. | uspbpep.commetrohm.com |

| Content of Chloride | Responds to USP <191> test for Chloride. | Used to calculate the (Al+Zr)/Cl atomic ratio. | uspbpep.com |

| Identification of Glycine | Colorimetric test with Ninhydrin | A deep violet color develops upon heating. | uspbpep.com |

| Aluminum/Zirconium Atomic Ratio | Calculation based on titration results | Must be between 6.0:1 and 10.0:1. | uspbpep.com |

Global Regulatory Approaches for Novel Inorganic Chemical Entities

The regulation of complex inorganic chemical entities like this compound varies across different global jurisdictions, reflecting diverse legislative frameworks for cosmetics and over-the-counter (OTC) drug products. These approaches aim to ensure the safety of novel chemical entities before they are made available to consumers.

In the United States , the Food and Drug Administration (FDA) has reviewed the safety of aluminum zirconium chlorohydrex glycine complexes and has approved their use as active ingredients in OTC antiperspirant drug products. cosmeticsinfo.org When used as an active drug ingredient, the established name is this compound. ewg.org

In the European Union , these compounds are also regulated but under a different framework. Aluminum zirconium chloride hydroxide glycine complexes are covered by entry 50 in Annex III of the Cosmetic Regulation (EC) No 1223/2009. europa.eu Their use is restricted to antiperspirant products, subject to specific conditions of use. cosmeticsinfo.orgeuropa.eu

Canada also subjects the use of zirconium compounds in cosmetics and personal care products to its regulations.

These country-specific regulations stand in contrast to global initiatives like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which was created by the United Nations to create a standardized approach to hazard classification. libretexts.org While the GHS provides a framework for classifying chemical hazards, the authorization for use in specific product types, like antiperspirants, remains the purview of national or regional regulatory bodies. libretexts.org

Table 3: Summary of Global Regulatory Status

| Jurisdiction | Regulatory Body/Framework | Status/Classification | Source |

|---|---|---|---|

| United States | Food and Drug Administration (FDA) | Approved for use as an active ingredient in OTC antiperspirant drug products. | cosmeticsinfo.org |

| European Union | Cosmetics Regulation (EC) No 1223/2009 | Restricted to use in antiperspirant products under Annex III, entry 50. | europa.eu |

| Canada | Health Canada | Use of zirconium compounds in cosmetics is regulated. |

Q & A

Basic Research Questions

Q. What standardized analytical techniques are recommended for characterizing the structural composition and purity of Aluminum Zirconium Pentachlorohydrex Gly?

- Methodology : Utilize X-ray diffraction (XRD) for crystallographic analysis, nuclear magnetic resonance (NMR) for ligand coordination studies, and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental mapping. Purity should be assessed via titration methods (e.g., chloride ion quantification) and thermogravimetric analysis (TGA) to confirm hydration levels. Adhere to USP monographs for validation protocols .

Q. How does the molecular structure of this compound differ from related chlorohydrex gly complexes (e.g., tetrachlorohydrex or octachlorohydrex variants)?

- Methodology : Compare ligand coordination patterns using spectroscopic techniques (e.g., FTIR for glycine binding) and computational modeling (DFT calculations). Structural variations arise from the ratio of chloride to hydroxyl ligands and glycine integration, which influence solubility and stability. Refer to USP classifications for nomenclature distinctions .

Q. What laboratory safety protocols are critical when synthesizing or handling this compound?

- Methodology : Implement fume hoods for aerosol containment, use PPE (gloves, goggles) to prevent dermal/ocular exposure, and follow USP guidelines for waste disposal. Monitor airborne particulate levels via gravimetric sampling, especially during milling processes .

Q. Which parameters most significantly influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies under varying pH (4–8), temperature (20–40°C), and ionic strength conditions. Analyze hydrolysis rates via UV-Vis spectroscopy and ion chromatography to track chloride release. Stability thresholds align with USP-defined storage conditions .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters (e.g., pH, temperature, glycine ratio) to maximize this compound yield and crystallinity?

- Methodology : Employ a 2<sup>k</sup> factorial design to test interactions between variables. For example, vary glycine molar ratios (0.5–1.5) and reaction temperatures (60–100°C). Use response surface methodology (RSM) to identify optimal conditions, validated by XRD crystallinity indices and TGA purity metrics .

Q. What theoretical frameworks (e.g., ligand-exchange kinetics, colloid chemistry) best explain the antiperspirant mechanism of this compound in eccrine ducts?

- Methodology : Integrate in vitro sweat duct models with kinetic studies to monitor aluminum-zirconium complexation under physiological pH. Use Franz diffusion cells to simulate sweat interaction and characterize pore-blocking efficacy via SEM. Link findings to colloid stability theories .

Q. How can contradictions in adsorption efficiency data across studies (e.g., variable sweat ion binding capacity) be resolved?

- Methodology : Perform meta-analysis to identify confounding variables (e.g., glycine purity, synthetic batch variations). Replicate conflicting experiments under controlled conditions, using standardized sweat simulants (ISO 3160-2). Apply multivariate regression to isolate factors like ionic competition (Na<sup>+</sup>, Ca<sup>2+</sup>) .

Q. What ecotoxicological models are suitable for assessing the environmental impact of this compound in wastewater systems?

- Methodology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity. Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) software, referencing EPA guidelines for metal-ligand complexes .

Tables for Key Data

Table 1 : Common Analytical Techniques for this compound

| Technique | Application | Reference Standard |

|---|---|---|

| XRD | Crystallinity, phase identification | USP 44-NF 39 |

| SEM-EDS | Elemental composition mapping | ISO 16700 |

| Ion Chromatography | Chloride quantification | ASTM D4327 |

Table 2 : Critical Synthesis Parameters and Ranges

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| pH | 4.5–6.5 | 5.2 |

| Glycine Ratio | 1:1–1:3 (Al:Gly) | 1:2 |

| Temperature | 70–90°C | 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.